7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique spiro structure, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves multiple steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:
Microwave-assisted reaction: This method accelerates the reaction process and improves yields by using microwave irradiation.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of phase-transfer catalysis and ultrasound-promoted reactions are also explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE undergoes various chemical reactions, including:
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinazoline ring.
Common reagents used in these reactions include halogens (chlorine, bromine), nitric acid, and sulfuric acid. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with molecular targets such as tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in cell signaling and growth. By inhibiting these enzymes, the compound can disrupt cancer cell proliferation and induce apoptosis . The pathways involved include the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE include:
Erlotinib: A quinazoline derivative used as an EGFR inhibitor in cancer therapy.
Gefitinib: Another EGFR inhibitor with a similar quinazoline core.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
What sets 7-CHLORO-3’-(4-FLUOROPHENYL)-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE apart is its unique spiro structure, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C21H13ClFN3O2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
7-chloro-3'-(4-fluorophenyl)spiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
InChI |
InChI=1S/C21H13ClFN3O2/c22-16-6-3-5-15-18(16)24-20(28)21(15)25-17-7-2-1-4-14(17)19(27)26(21)13-10-8-12(23)9-11-13/h1-11,25H,(H,24,28) |
InChI Key |
ISJLOHACCXYTCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3(N2)C4=C(C(=CC=C4)Cl)NC3=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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